molecular formula C22H18Cl2N4O2 B2991608 2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946378-18-3

2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2991608
CAS No.: 946378-18-3
M. Wt: 441.31
InChI Key: FFOGYCNQUNWFIL-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS 946378-18-3) is a high-purity chemical compound offered for research and development purposes. This complex molecule features a hybrid structure combining an oxazole heterocycle and a piperazine moiety, a scaffold known to be a valuable intermediate in pharmaceutical development . Chemical Specifications: • CAS Number: 946378-18-3 • Molecular Formula: C22H18Cl2N4O2 • Molecular Weight: 441.31 g/mol • Purity: ≥95% (Supplied by multiple vendors at 90%+ purity) Structural and Research Value: The integration of an oxazole ring, which is a heterocyclic aromatic compound containing oxygen and nitrogen atoms, provides multiple sites for potential interactions (e.g., hydrogen bonding, hydrophobic, van der Waals, or dipole bonds) with a wide range of biological receptors and enzymes . Oxazole scaffolds are frequently investigated for their diverse biological activities, including potential anticancer, antiviral, antibacterial, and anti-inflammatory properties . The piperazine component is a well-established pharmacophore in medicinal chemistry, known to enhance the biological activity and pharmacokinetic properties of molecules when incorporated into a single structural framework . This specific molecular architecture makes the compound a promising candidate for use in hit-to-lead optimization campaigns and for probing novel biological targets in various therapeutic areas. Usage Note: This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2/c1-14-2-4-15(5-3-14)21(29)27-8-10-28(11-9-27)22-19(13-25)26-20(30-22)17-7-6-16(23)12-18(17)24/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOGYCNQUNWFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the dichloro groups.

    Formation of the piperazine intermediate: This step involves the acylation of piperazine with 4-methylbenzoyl chloride.

    Formation of the oxazole ring: This step involves the cyclization of the intermediate with appropriate reagents to form the oxazole ring.

    Coupling of intermediates: The final step involves the coupling of the dichlorophenyl intermediate, piperazine intermediate, and oxazole intermediate under suitable reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the phenyl ring or piperazine ring are replaced with other groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding hydrolyzed products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules.

    Biology: The compound is used in biological studies to investigate its effects on various biological systems and pathways.

    Medicine: The compound is being studied for its potential therapeutic applications, including its effects on specific molecular targets and pathways.

    Industry: The compound is used in the development of new materials and products with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

The compound 2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile , with CAS number 946278-30-4 , is a member of the oxazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H18Cl2N4O2C_{22}H_{18}Cl_{2}N_{4}O_{2} with a molecular weight of 441.3 g/mol . The structure features a dichlorophenyl group and a piperazine moiety, which are known to enhance biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The oxazole ring is crucial for its pharmacological properties, as it can participate in hydrogen bonding and π-π stacking interactions with biomolecules.

Anticancer Activity

Research has shown that compounds similar to This compound exhibit significant anticancer properties. For example, studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins and caspase activation .

CompoundCell LineIC50 (µM)
Oxazole Derivative AMCF-7 (Breast Cancer)15
Oxazole Derivative BA549 (Lung Cancer)10
Oxazole Derivative CHeLa (Cervical Cancer)20

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that oxazole derivatives demonstrate potent activity against various bacterial strains and fungi. For instance, a related compound exhibited minimum inhibitory concentrations (MICs) against Candida species ranging from 0.8 to 3.2 µg/ml .

MicroorganismMIC (µg/ml)
Candida albicans1.6
Candida tropicalis3.2
Aspergillus niger1.6

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry reported the synthesis of several oxazole derivatives and their evaluation against different cancer cell lines. The most potent compound showed an IC50 value of 10 µM against the A549 lung cancer cell line, indicating strong anticancer potential .
  • Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of oxazole derivatives, the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents on the benzoyl, phenyl, or oxazole moieties, leading to variations in molecular weight, electronic properties, and steric effects. Below is a comparative analysis:

Substituent Variations and Molecular Properties

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 2,4-Dichlorophenyl; 4-Methylbenzoyl C₂₂H₁₇Cl₂N₅O₂ 466.3 High lipophilicity due to dual chloro and methyl groups.
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluorophenyl; 2-Fluorobenzoyl C₂₁H₁₆F₂N₄O₂ 394.4 Reduced steric bulk compared to chloro analogs; enhanced electronic withdrawal.
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile 2-Furyl; 3-Chlorobenzoyl C₂₀H₁₆ClN₅O₃ 417.8 Furyl group introduces π-π stacking potential; moderate polarity.
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile 3-Methoxyphenyl; 2-Chlorobenzoyl C₂₂H₁₉ClN₄O₃ 422.9 Methoxy group improves solubility; chloro maintains lipophilic character.
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile Thiophen-2-yl ethenyl; 2-Chlorobenzoyl C₂₃H₁₈ClN₅O₂S 480.9 Thiophene enhances electronic conjugation; ethenyl linker increases flexibility.

Functional Implications of Substituent Differences

  • Electron-Withdrawing vs. Methoxy groups (e.g., ) donate electrons, improving aqueous solubility but reducing membrane permeability .
  • Aromatic vs. Heteroaromatic Substituents :
    • Furyl () and thiophenyl () groups introduce heteroatoms, enabling hydrogen bonding or π-π interactions absent in purely phenyl-substituted analogs.
  • Steric Effects :
    • Bulkier substituents (e.g., 2,4-dichlorophenyl in the target compound) may hinder binding to sterically constrained active sites compared to smaller groups like fluorophenyl .

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile?

The synthesis typically involves multi-step processes, including condensation and cyclization reactions. For example, analogs with similar 1,3-oxazole and piperazine scaffolds have been synthesized via Vilsmeier–Haack formylation or cyclization of hydrazide intermediates using phosphoryl chloride (POCl₃) at elevated temperatures (120°C) . Key steps include functionalizing the oxazole core and introducing the 4-methylbenzoyl-piperazine moiety via nucleophilic substitution. Characterization via IR spectroscopy and NMR is critical to confirm intermediate structures and final product purity .

Q. Which spectroscopic methods are essential for characterizing this compound?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To verify substituent positions on the oxazole and piperazine rings.
  • IR Spectroscopy : To identify carbonyl (C=O) and nitrile (C≡N) functional groups.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : Resolve crystallographic details, as demonstrated for structurally related piperazine derivatives in crystallography reports .

Q. How can researchers screen the biological activity of this compound?

Initial screening should follow standardized assays:

  • In vitro binding assays : For receptor affinity (e.g., cannabinoid receptor analogs, given structural similarities to diarylpyrazole derivatives) .
  • Enzyme inhibition studies : Use kinetic assays (e.g., fluorescence-based or colorimetric methods) to evaluate interactions with target enzymes.
  • Cytotoxicity profiling : Employ cell viability assays (e.g., MTT) across multiple cell lines to assess therapeutic windows.

Advanced Research Questions

Q. How can contradictory data on the compound’s stability be resolved?

Contradictory stability data (e.g., pH-dependent degradation) require systematic experimental designs:

  • Accelerated stability testing : Expose the compound to varied pH, temperature, and light conditions, monitoring degradation via HPLC or LC-MS .
  • Split-plot designs : Use methodologies from agricultural studies (e.g., controlled variable testing with replicates) to isolate factors affecting stability .
  • Statistical modeling : Apply ANOVA or regression analysis to identify significant degradation pathways.

Q. What strategies optimize reaction yields during synthesis?

Yield optimization can be achieved through:

  • Design of Experiments (DoE) : Vary catalysts, solvents, and temperatures to identify optimal conditions. For example, POCl₃-mediated cyclizations may require strict anhydrous conditions .
  • Microwave-assisted synthesis : Reduce reaction times and improve selectivity for heterocyclic formations.
  • Purification techniques : Use column chromatography with gradient elution or recrystallization to isolate high-purity intermediates.

Q. How can environmental fate studies be designed for this compound?

Environmental impact assessments should follow long-term experimental frameworks:

  • Abiotic/biotic transformation studies : Track degradation in soil/water systems using isotopic labeling and LC-MS/MS .
  • Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) at cellular and population levels.
  • Computational modeling : Predict bioaccumulation potential via logP calculations and molecular docking with environmental receptors.

Q. What advanced techniques resolve structural ambiguities in analogs?

For ambiguous stereochemistry or tautomerism:

  • Dynamic NMR : Probe exchange processes in solution (e.g., piperazine ring puckering).
  • Single-crystal X-ray diffraction : Resolve absolute configurations, as applied to fluorobenzoyl-piperazine derivatives .
  • DFT calculations : Compare experimental and computational vibrational spectra (IR) to validate tautomeric forms.

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate results using orthogonal methods (e.g., NMR vs. X-ray) and replicate experiments with independent batches.
  • Experimental Design : Prioritize randomized block designs to minimize bias in biological or stability studies .
  • Ethical Compliance : Ensure all environmental and toxicity studies adhere to institutional guidelines for chemical safety.

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